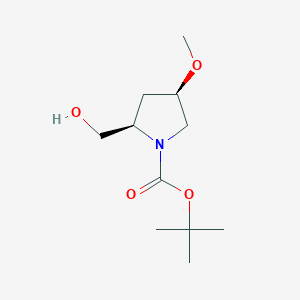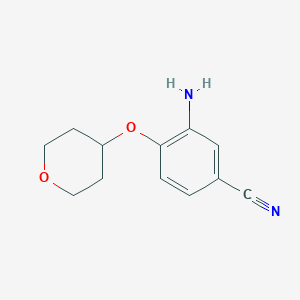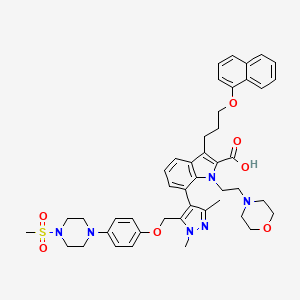
(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride is a chemical compound with a unique structure that includes a pyridine ring substituted with a methyl group and an amine group attached to a propenyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylpyridine and propenylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques is common to maintain consistency and efficiency.
化学反应分析
Types of Reactions
(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
科学研究应用
(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor to pharmaceutical compounds.
Industry: The compound is used in the development of materials and as an intermediate in the production of other chemicals.
作用机制
The mechanism by which (1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
相似化合物的比较
Similar Compounds
(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine: The base form without the hydrochloride salt.
(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine acetate: A similar compound with an acetate group instead of hydrochloride.
(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine sulfate: Another variant with a sulfate group.
Uniqueness
(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine hydrochloride is unique due to its specific structure and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
分子式 |
C9H13ClN2 |
|---|---|
分子量 |
184.66 g/mol |
IUPAC 名称 |
(1R)-1-(3-methylpyridin-2-yl)prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-3-8(10)9-7(2)5-4-6-11-9;/h3-6,8H,1,10H2,2H3;1H/t8-;/m1./s1 |
InChI 键 |
RKVIMEOIGQBBMK-DDWIOCJRSA-N |
手性 SMILES |
CC1=C(N=CC=C1)[C@@H](C=C)N.Cl |
规范 SMILES |
CC1=C(N=CC=C1)C(C=C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13050790.png)







